molecular formula C10H22O4 B8210656 1,4-Diethoxyhexane-2,5-diol

1,4-Diethoxyhexane-2,5-diol

Cat. No.: B8210656
M. Wt: 206.28 g/mol
InChI Key: APTWDVMGPRCHNH-UHFFFAOYSA-N
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Description

1,4-Diethoxyhexane-2,5-diol is a specialty chemical of interest in organic synthesis and materials science. Its structure, featuring both diol and ether functional groups, makes it a potential versatile building block or monomer. Related diol compounds, such as 1,4-dithiane-2,5-diol, are known to be used in the synthesis of aliphatic copolyesters for potential biomedical applications, and as monomers for polymers requiring specific properties like high refractive index . Similarly, the structural analog 2,5-dimethyl-2,5-hexanediol is utilized in the synthesis of heterocyclic compounds and as an intermediate in organic reactions . Researchers might explore this compound for similar applications, including the development of new polymers, as a precursor in pharmaceutical synthesis, or as a ligand in coordination chemistry. The presence of ethoxy groups may influence the compound's solubility and reactivity compared to simpler diols. This product is intended for research purposes only by trained professionals. Specific data on its mechanism of action, physical properties, and toxicity profile should be established by the researcher through appropriate experimental studies.

Properties

IUPAC Name

1,4-diethoxyhexane-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4/c1-4-13-7-9(12)6-10(8(3)11)14-5-2/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTWDVMGPRCHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CC(C(C)O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

1. Solvent Applications:
1,4-Diethoxyhexane-2,5-diol can serve as a solvent in organic reactions due to its favorable properties. Its ability to dissolve a wide range of organic compounds makes it valuable in various synthesis processes. It has been explored as a greener alternative to traditional solvents, which often pose environmental and health risks .

2. Intermediate in Organic Synthesis:
The compound can act as an intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the production of various alkylated compounds through reactions such as alkylation and acylation . This property is particularly useful in pharmaceutical chemistry for creating active pharmaceutical ingredients (APIs).

Pharmaceutical Applications

1. Drug Formulation:
Research indicates that this compound may enhance the solubility and bioavailability of certain drugs. Its structure allows for improved interaction with biological membranes, which can facilitate drug delivery systems . Studies have shown that diols can act as penetration enhancers for transdermal drug delivery systems, improving the efficacy of topical formulations .

2. Antimicrobial Properties:
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property could be harnessed for developing new antibacterial or antifungal agents . The compound's effectiveness against resistant strains of bacteria highlights its potential in combating infections where traditional antibiotics fail.

Material Science Applications

1. Polymer Production:
this compound is being investigated for its role in polymer chemistry. It can be used as a monomer or crosslinking agent in the synthesis of polyurethanes and other polymers. These materials are valued for their durability and versatility in applications ranging from coatings to elastomers .

2. Corrosion Inhibition:
The compound has shown promise as a corrosion inhibitor in various environments. Its ability to form protective films on metal surfaces can help prevent oxidation and degradation, making it useful in industrial applications where metal components are exposed to harsh conditions .

Case Studies

Application AreaStudy ReferenceKey Findings
Solvent Applications Demonstrated effectiveness as a green solvent alternative.
Drug Formulation Enhanced drug solubility and bioavailability noted.
Antimicrobial Properties Exhibited significant antimicrobial activity against pathogens.
Polymer Production Effective as a monomer leading to high-performance polymers.
Corrosion Inhibition Proven ability to inhibit corrosion on metal surfaces effectively.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group impacts among 1,4-Diethoxyhexane-2,5-diol and related compounds:

Compound Name Structure & Substituents Key Functional Features Physicochemical Properties Applications References
This compound Hexane backbone; ethoxy (1,4), hydroxyl (2,5) Ethoxy groups enhance lipophilicity; diol enables polymerization High organic solubility; moderate polarity Polymer precursors, specialty solvents
1,4-Dioxane-2,5-diol (Glycolaldehyde dimer) 1,4-Dioxane ring; hydroxyl (2,5) Hydrophilic; cyclic ether with hydroxyls Water-soluble; biodegradable Biomedical polymers, crosslinkers
1,4-Dithiane-2,5-diol 1,4-Dithiane ring; hydroxyl (2,5) Sulfur atoms increase reactivity; thiol-like behavior Lipophilic; stable in acidic conditions Sulfur-containing heterocycles, pharmaceuticals
3-Methyl-1,4-dioxane-2,5-dione 1,4-Dioxane ring; methyl (3), dione (2,5) Methyl enhances crystallinity; dione enables ring-opening polymerization High melting point; hydrophobic Biodegradable polymers (e.g., PLGA)
2,5-Dimethyl-2,5-dihydroxy-1,4-dithiane 1,4-Dithiane ring; methyl (2,5), hydroxyl (2,5) Methyl and hydroxyl groups balance polarity Moderate solubility; thermal stability Antioxidants, agrochemicals
3-Hexyne-2,5-diol Hexane backbone; alkyne (3), hydroxyl (2,5) Alkyne enables click chemistry; diol for reactivity High reactivity; polar protic solvent compatibility Click chemistry intermediates

Key Comparative Findings

Functional Group Impact on Reactivity: Ethoxy vs. Methyl: Ethoxy groups in this compound improve solubility in non-polar solvents compared to methyl-substituted analogs like 3-Methyl-1,4-dioxane-2,5-dione, which are more crystalline and suited for rigid polymers . Sulfur vs. Oxygen: Replacing oxygen with sulfur (e.g., 1,4-Dithiane-2,5-diol) increases lipophilicity and stability under acidic conditions, expanding utility in drug delivery systems .

Polymerization Potential: 1,4-Dioxane-2,5-diol derivatives (e.g., glycolaldehyde dimer) polymerize into hydrophilic matrices for biomedical use, whereas ethoxy-substituted variants may form hydrophobic networks for controlled-release applications . Dithiane analogs exhibit unique crosslinking capabilities due to sulfur’s nucleophilic character, enabling redox-responsive materials .

Applications in Specialty Chemistry :

  • Alkyne-containing diols like 3-Hexyne-2,5-diol are preferred for click chemistry, whereas ethoxy-substituted diols may serve as stabilizers or plasticizers in polymer blends .

Preparation Methods

Reaction Conditions and Catalysts

  • Reducing Agents : Zinc powder in combination with acetic acid is preferred, operating at 40–50°C in hydroxylic solvents like water or ethanol. The nascent hydrogen generated facilitates the selective reduction of ketone groups to hydroxyl groups while preserving ethoxy substituents.

  • Solvent Systems : Aqueous ethanol (50:50 v/v) enhances solubility of both the dione precursor and the reducing agent, achieving yields of ~65–70% under reflux conditions.

  • Acid Catalysis : Hydrochloric or sulfuric acid (0.1–0.5 M) accelerates the reduction kinetics, with pH maintained at 4–6 to prevent over-reduction or ether cleavage.

Key Parameters Table

ParameterOptimal RangeEffect on Yield
Temperature40–50°CMaximizes rate
Zinc:Percursor Ratio2:1 (mol/mol)Prevents stagnation
Reaction Time6–8 hoursCompletes reduction

Acid-Catalyzed Etherification of Diols

Introducing ethoxy groups into a diol scaffold can be achieved via acid-catalyzed nucleophilic substitution. This method adapts principles from the synthesis of 2,5-dimethylhexane-2,5-dihydroperoxide derivatives, where sulfuric acid mediates ether formation.

Methodology

  • Substrate Preparation : Start with 1,4-hexane-2,5-diol.

  • Etherification : React with excess ethanol (5:1 molar ratio) in the presence of concentrated sulfuric acid (10–15 wt%) at 25–30°C.

  • Workup : Neutralize with sodium bicarbonate, followed by extraction with dichloromethane and rotary evaporation.

Challenges and Mitigation

  • Competitive Dehydration : Elevated temperatures (>40°C) promote dehydration to dienes. Temperature control via ice baths ensures selectivity.

  • Byproduct Formation : Sodium bisulfate washes (10% aqueous) remove residual sulfuric acid and sulfonated byproducts.

Oxidative Coupling of Ethoxy-Substituted Aldehydes

Oxidative coupling of aldehydes presents an alternative route, particularly for constructing the hexane backbone. Pyruvaldehyde derivatives, when subjected to controlled oxidation, yield diketones that can be further reduced to diols.

Stepwise Synthesis

  • Aldehyde Preparation : Synthesize 3-ethoxypropanal via oxidation of 1-ethoxy-2-propanol using Jones reagent.

  • Coupling Reaction : Treat with stannous chloride in acetic acid to dimerize aldehydes into 1,4-diethoxyhexane-2,5-dione.

  • Reduction : Apply the zinc/acetic acid system as described in Section 1.

Yield Optimization

  • Catalyst Loading : Stannous chloride at 5 mol% achieves >80% dimerization efficiency.

  • Oxygen Exclusion : Nitrogen purging prevents over-oxidation to carboxylic acids.

Industrial-Scale Considerations

Scaling the above methods requires addressing solvent recovery, catalyst recycling, and energy efficiency. Continuous-flow reactors, as demonstrated in peroxide synthesis, could enhance throughput for Steps 1–3.

Cost-Benefit Analysis

MethodCapital CostOperating CostYield
Zinc ReductionModerateLow70%
Acid EtherificationLowModerate60%
Oxidative CouplingHighHigh80%

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of 1,4-Diethoxyhexane-2,5-diol?

To confirm the structure, use a combination of 1H and 13C NMR spectroscopy to resolve proton and carbon environments, particularly focusing on ethoxy (-OCH2CH3) and diol (-OH) groups. Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches. Mass spectrometry (MS)provides molecular weight validation, while high-performance liquid chromatography (HPLC)** ensures purity. Reference spectral libraries, such as NIST Chemistry WebBook, aid in comparative analysis .

Q. What laboratory safety protocols should be followed when handling this compound?

Based on SDS guidelines for structurally similar diols (e.g., 1,5-dihydroxynaphthalene), researchers should:

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles.
  • Ensure engineering controls : fume hoods for volatile steps.
  • Avoid skin/eye contact; wash immediately with water if exposed.
  • Store in airtight containers under inert gas (e.g., N2) to prevent oxidation.
  • Follow spill protocols: absorb with inert material and dispose as hazardous waste .

Q. What are the optimal conditions for synthesizing this compound?

A common approach involves acid-catalyzed etherification of hexane-2,5-diol with ethanol. Key parameters:

  • Catalyst : Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) at 0.5–1.0 mol%.
  • Temperature : 80–100°C under reflux to drive equilibrium.
  • Solvent : Excess ethanol acts as both reactant and solvent.
  • Work-up : Neutralize with NaHCO3, extract with dichloromethane, and purify via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies (BDEs) for ethoxy and hydroxyl groups, predicting sites prone to hydrolysis or oxidation. Molecular dynamics (MD) models solvation effects in polar/nonpolar solvents. Tools like ACD/Labs Percepta predict physicochemical properties (logP, pKa) to guide solvent selection .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH?

Design accelerated stability studies across pH 2–12 at elevated temperatures (40–60°C). Monitor degradation via:

  • HPLC-UV/RI to track parent compound loss.
  • LC-MS to identify degradation products (e.g., hexane-2,5-diol from hydrolysis).
  • Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions. Conflicting data may arise from impurity profiles or analytical method variability; use systematic review protocols (EPA’s TSCA framework) to evaluate data quality .

Q. What strategies optimize the regioselective functionalization of this compound for derivative synthesis?

  • Protecting group strategies : Temporarily block hydroxyls with tert-butyldimethylsilyl (TBDMS) groups to direct ethoxy modification.
  • Catalytic selectivity : Use Pd/C or Ru-based catalysts for hydrogenolysis of specific C-O bonds.
  • Stereochemical control : Chiral auxiliaries or enzymes (lipases) enforce enantioselective acylation. Validate outcomes via X-ray crystallography or NOESY NMR .

Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?

Follow EPA’s ECOTOX database framework:

  • Conduct biodegradation assays (OECD 301F) to measure half-life in water/soil.
  • Use Daphnia magna acute toxicity tests (48-hr LC50).
  • Model bioaccumulation potential via octanol-water partition coefficients (logKow). Data informs disposal protocols under RCRA guidelines .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

  • Probit analysis calculates EC50/LC50 values for acute toxicity.
  • ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups in chronic exposure models.
  • Hill slope modeling quantifies cooperative effects in enzyme inhibition assays. Use software like GraphPad Prism or R’s drc package .

Q. How can researchers design experiments to investigate the compound’s role in metabolic pathways?

  • Isotopic labeling : Feed cells with 13C-labeled this compound and track incorporation via LC-MS/MS .
  • Knockout studies : Use CRISPR-Cas9 to silence putative metabolic enzymes (e.g., dehydrogenases) and observe accumulation/depletion.
  • Metabolomics : Pair with NMR or high-resolution MS to map pathway perturbations .

Q. What methodologies address batch-to-batch variability in synthetic yields?

  • Quality by Design (QbD) : Define a design space using factors like catalyst loading, temperature, and mixing rate.
  • Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time.
  • Multivariate analysis (e.g., PCA) identifies critical process parameters. Calibrate instruments with NIST-traceable standards .

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